molecular formula C6H11Cl2N3O2 B6268809 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride CAS No. 1909312-96-4

2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Cat. No.: B6268809
CAS No.: 1909312-96-4
M. Wt: 228.1
InChI Key:
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Description

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound that belongs to the class of amino acids and pyrazole derivatives. It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and an amino group attached to the alpha-carbon of the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-methyl-1H-pyrazol-5-amine as the starting material.

  • Reaction with Acetic Anhydride: The amine group of 1-methyl-1H-pyrazol-5-amine reacts with acetic anhydride to form the corresponding amide.

  • Hydrolysis: The amide is then hydrolyzed to produce the carboxylic acid derivative.

  • Dihydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Large-scale reactors and purification techniques like crystallization and chromatography are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophilic centers. The pyrazole ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 2-Amino-2-(1-ethyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

  • 2-Amino-2-(1-propyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

  • 2-Amino-2-(1-butyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Uniqueness: 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1909312-96-4

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.1

Purity

93

Origin of Product

United States

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